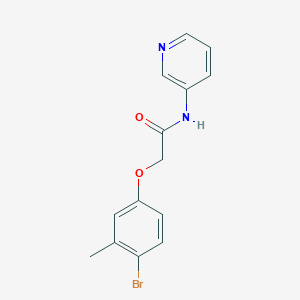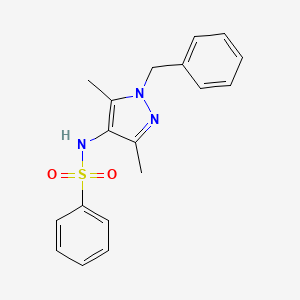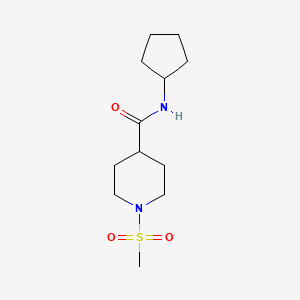![molecular formula C15H13ClN2O2S B5880411 (2E)-N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B5880411.png)
(2E)-N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide: is an organic compound that belongs to the class of enamides This compound is characterized by the presence of a furan ring, a chloro-methylphenyl group, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide typically involves the reaction of 3-chloro-4-methylphenyl isothiocyanate with 3-(furan-2-yl)prop-2-enamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor where they are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it into an alcohol.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
- Oxidized derivatives of the furan ring.
- Alcohol derivatives from the reduction of the carbonyl group.
- Various substituted phenyl derivatives from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, allowing the creation of more complex molecules for various applications.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: There is interest in this compound for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (2E)-N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Cetylpyridinium chloride: A compound with antimicrobial properties.
Domiphen bromide: Another antimicrobial agent with a similar structure.
Uniqueness: What sets (2E)-N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide apart is its unique combination of a furan ring and a carbamothioyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(E)-N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-10-4-5-11(9-13(10)16)17-15(21)18-14(19)7-6-12-3-2-8-20-12/h2-9H,1H3,(H2,17,18,19,21)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOZZRZBAIQCPN-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(3,4-Dimethoxyphenyl)methyl]-1-phenylurea](/img/structure/B5880329.png)

![N-({[3-(methylthio)phenyl]amino}carbonothioyl)nicotinamide](/img/structure/B5880343.png)

![N-[2-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5880357.png)
![3,4-dimethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B5880360.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5880361.png)
![benzyl [2-(cyclooctylamino)-2-oxoethyl]carbamate](/img/structure/B5880369.png)
![(1Z)-1-{2-[3-(4-CHLOROBENZENESULFONYL)-1,3-DIAZINAN-1-YL]-2-OXOETHYL}-2-METHOXYDIAZEN-1-IUM-1-OLATE](/img/structure/B5880375.png)

![N-{4-[(3-ethylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B5880395.png)
![[bis(4-methylphenyl)phosphoryl]methanol](/img/structure/B5880408.png)
![N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycine](/img/structure/B5880418.png)
![1-[(2-bromo-5-chlorophenyl)sulfonyl]piperidine](/img/structure/B5880433.png)
